Folate-PEG3-Propargyl: A Technical Guide for Researchers and Drug Development Professionals
Folate-PEG3-Propargyl: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Folate-PEG3-Propargyl is a heterobifunctional linker molecule meticulously designed for targeted drug delivery and bioconjugation applications. This molecule incorporates three key functional components: a folate moiety for targeting cells that overexpress the folate receptor, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal propargyl group for facile conjugation via click chemistry. This strategic design allows for the selective delivery of therapeutic agents or imaging probes to cancer cells and other pathological tissues where the folate receptor is upregulated. The PEG spacer enhances the molecule's solubility and bioavailability while providing a flexible linker that minimizes steric hindrance.[1][2]
Structure and Properties
The chemical structure of Folate-PEG3-Propargyl combines the targeting ligand (folic acid), a flexible spacer (PEG3), and a reactive handle for conjugation (propargyl group).
Chemical Structure
Caption: Chemical structure of Folate-PEG3-Propargyl.
Physicochemical Properties
A summary of the key physicochemical properties of Folate-PEG3-Propargyl is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C28H34N8O8 | MedKoo |
| Molecular Weight | 610.63 g/mol | MedKoo |
| Purity | ≥95% | AxisPharm[1] |
| Solubility | Soluble in anhydrous solvents such as DMF and DMSO | AxisPharm |
| Storage | Store at -20°C, protected from light and moisture | AxisPharm |
Experimental Protocols
Synthesis of Folate-PEG3-Propargyl
While a detailed, step-by-step synthesis protocol for Folate-PEG3-Propargyl is not publicly available, a general synthetic strategy can be inferred from the synthesis of similar folate-PEG derivatives. The synthesis would likely involve the coupling of three precursor molecules: an activated folic acid derivative, a heterobifunctional PEG3 linker with an amine and a protected propargyl group, followed by deprotection.
Representative Synthesis Workflow:
Caption: A generalized workflow for the synthesis of Folate-PEG3-Propargyl.
Characterization: The final product would be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the covalent structure and Mass Spectrometry (MS) to verify the molecular weight.[3][4][5]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
The propargyl group of Folate-PEG3-Propargyl allows for its conjugation to azide-modified molecules via the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
General Protocol for Conjugation to an Azide-Containing Molecule:
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Dissolution: Dissolve Folate-PEG3-Propargyl and the azide-functionalized molecule of interest in a suitable anhydrous solvent (e.g., DMF or DMSO).
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Catalyst Preparation: Prepare a fresh solution of a copper(I) catalyst. This can be generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).
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Reaction: Add the copper(I) catalyst to the mixture of Folate-PEG3-Propargyl and the azide-functionalized molecule. The reaction is typically carried out at room temperature.
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Monitoring: The reaction progress can be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Purification: Upon completion, the desired folate-PEG-conjugate is purified from the reaction mixture using a suitable chromatographic method, such as high-performance liquid chromatography (HPLC).
Caption: A typical experimental workflow for a CuAAC "click" reaction.
Biological Mechanism: Folate Receptor-Mediated Endocytosis
The targeting functionality of Folate-PEG3-Propargyl relies on the biological process of folate receptor-mediated endocytosis. Many cancer cells overexpress the folate receptor to meet their high demand for folate for DNA synthesis and cell division.
Signaling Pathway:
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Binding: The folate moiety of the Folate-PEG3-Propargyl conjugate binds with high affinity to the folate receptors on the cell surface.
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Endocytosis: Upon binding, the cell membrane invaginates, engulfing the receptor-ligand complex and forming an endosome.
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Acidification and Release: The endosome matures and its internal pH decreases. This acidic environment facilitates the release of the conjugated cargo from the folate receptor.
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Recycling: The folate receptor is then recycled back to the cell surface, ready to bind to another folate-conjugated molecule.
Caption: The cellular uptake mechanism via folate receptor-mediated endocytosis.
Applications
The unique properties of Folate-PEG3-Propargyl make it a valuable tool in various research and therapeutic development areas:
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Targeted Drug Delivery: Conjugation of cytotoxic drugs to Folate-PEG3-Propargyl can enhance their delivery to cancer cells while minimizing off-target toxicity.[2]
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Targeted Imaging Agents: Attachment of imaging probes (e.g., fluorescent dyes, contrast agents) allows for the visualization and diagnosis of folate receptor-positive tumors.
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Nanoparticle Functionalization: Folate-PEG3-Propargyl can be used to surface-functionalize nanoparticles, liposomes, and other drug delivery systems to improve their targeting capabilities.[1]
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PROTAC Development: The linker can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to direct the degradation of specific proteins within cancer cells.
Conclusion
Folate-PEG3-Propargyl is a well-defined and highly useful chemical tool for researchers and drug development professionals. Its heterobifunctional nature, combining a high-affinity targeting ligand, a biocompatible spacer, and a versatile conjugation handle, provides a robust platform for the development of targeted therapies and diagnostics. The straightforward and efficient click chemistry for its conjugation further enhances its utility in a wide range of bioconjugation applications.
References
- 1. Folate-PEG3-Propargyl | CAS 1245285-73-7 | AxisPharm [axispharm.com]
- 2. Folate-PEG3-Azide, CAS 1313026-32-2 | AxisPharm [axispharm.com]
- 3. NMR-Based Structural Insights on Folic Acid and Its Interactions with Copper(II) Ions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
